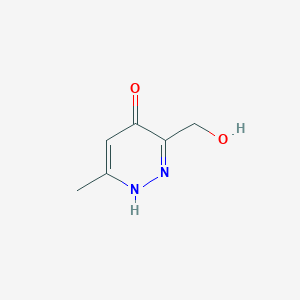

3-(hydroxymethyl)-6-methyl-1H-pyridazin-4-one

Overview

Description

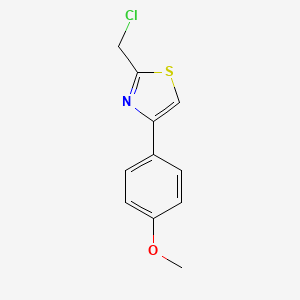

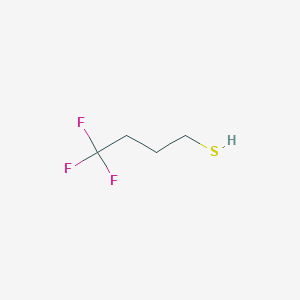

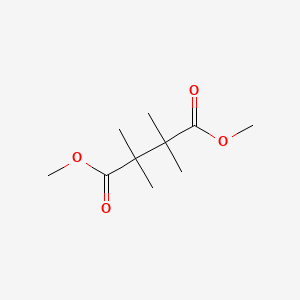

3-(hydroxymethyl)-6-methyl-1H-pyridazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that has a pyridazine ring with a hydroxymethyl group and a methyl group attached to it. This compound has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on synthesizing and analyzing the structure of pyridazinone derivatives due to their significant pharmaceutical importance. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, a compound related to pyridazinone derivatives, was achieved through a multi-step process involving dry dichloromethane (DCM), lutidine, and O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in cold conditions. The compound was characterized using spectroscopic techniques and X-ray diffraction, demonstrating its crystallization in the monoclinic crystal system. Density functional theory (DFT) calculations and Hirshfeld surface analysis were also performed to understand its molecular interactions and energy frameworks (Sallam et al., 2021).

Corrosion Inhibition

A theoretical study using DFT calculations explored the inhibitory action of four substituted pyridazines, including variants similar to 3-(hydroxymethyl)-6-methyl-1H-pyridazin-4-one, on the corrosion of copper in nitric acid. This research highlights the potential application of these compounds in industrial settings to prevent metal corrosion. The study found that certain pyridazine derivatives act as effective corrosion inhibitors, supporting their application in corrosion protection technologies (Zarrouk et al., 2012).

Medicinal Chemistry

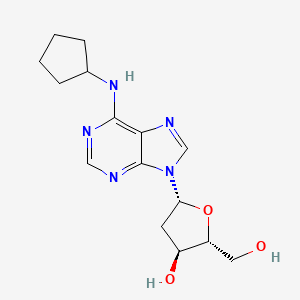

In the realm of medicinal chemistry, pyridazinone derivatives have been synthesized and characterized for their potential as iron chelators. This research aimed at designing ligands with high iron(III) affinity and low iron(II) affinity to address therapeutic needs. Although the synthesized compounds demonstrated some degree of efficacy, they were found unlikely to be optimized into useful therapeutic agents, indicating the complex challenges in drug development related to pyridazinone derivatives (Ma et al., 2014).

Herbicidal Activities

Exploring the herbicidal activities of pyridazinone derivatives, a study synthesized novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their bleaching and herbicidal activities. Certain compounds exhibited excellent herbicidal activities, highlighting the potential agricultural applications of pyridazinone derivatives in controlling weed growth and supporting crop protection (Xu et al., 2012).

Mechanism of Action

Target of Action

It is known that similar compounds can target various enzymes and proteins in the body, affecting their function .

Mode of Action

Similar compounds often interact with their targets by binding to active sites, altering the target’s function .

Biochemical Pathways

Similar compounds can affect a variety of pathways, leading to downstream effects such as changes in cellular function .

Pharmacokinetics

A related compound was found to exhibit favorable pharmacokinetics, suggesting that 3-(hydroxymethyl)-6-methyl-1h-pyridazin-4-one may have similar properties .

Result of Action

Similar compounds can have a variety of effects, such as inhibiting enzyme activity or altering cellular function .

Action Environment

Similar compounds can be influenced by factors such as ph and temperature .

properties

IUPAC Name |

3-(hydroxymethyl)-6-methyl-1H-pyridazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-2-6(10)5(3-9)8-7-4/h2,9H,3H2,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWDTVPERYLLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304713 | |

| Record name | NSC166903 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17417-50-4 | |

| Record name | NSC166903 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC166903 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3048479.png)

![6-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B3048483.png)

![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3048484.png)

![Propanedinitrile, [(4-aminophenyl)methylene]-](/img/structure/B3048489.png)